3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
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Overview
Description
3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a complex organic compound that features a combination of sulfonyl, piperazine, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Heck reaction, using a furan boronic acid or furan halide.
Attachment of the Piperazine Ring: The piperazine moiety is often introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable leaving group on the pyridazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The piperazine and pyridazine rings can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Sulfoxides and sulfides.
Substitution Products: Various substituted piperazine and pyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a probe to investigate the function of specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The piperazine and pyridazine rings can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((2-Bromophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
- 3-(4-((2-Methylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
- 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
Uniqueness
The uniqueness of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-chlorophenyl group enhances its potential interactions with biological targets, while the furan and pyridazine rings provide additional sites for chemical modification and functionalization.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c19-14-4-1-2-6-17(14)27(24,25)23-11-9-22(10-12-23)18-8-7-15(20-21-18)16-5-3-13-26-16/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFCLHWNLIOMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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